molecular formula C12H22N4O B1493142 2-(2-azidoethyl)-3a-(methoxymethyl)octahydro-1H-isoindole CAS No. 2098133-63-0

2-(2-azidoethyl)-3a-(methoxymethyl)octahydro-1H-isoindole

Cat. No. B1493142
CAS RN: 2098133-63-0
M. Wt: 238.33 g/mol
InChI Key: QNTZWFKIOBSUNN-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)-3a-(methoxymethyl)octahydro-1H-isoindole (2-AEMOI) is an organic compound that is used as a reagent in organic synthesis. It is a versatile and powerful reagent that has been used in a variety of synthetic reactions, such as the synthesis of peptides, peptidomimetics, and other small molecules. It is also used in the synthesis of pharmaceuticals, cosmetics, and other products. In addition, 2-AEMOI has been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungals, and antivirals.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Isoindole Structures : The synthesis and crystal structure of an isoindole derivative were explored, highlighting the potential of such compounds in constructing complex molecular architectures through C—H⋯O interactions and π–π stacking, which could be relevant to the chemical behavior of the target compound (Saravanan et al., 2016).

Biological Applications

  • Antiproliferative Activities : A study on the synthesis of triazolyl-methyl-estra-17-ol hybrids, involving azidomethyl and alkyne components similar to the azido and methoxymethyl groups in the target compound, reported their antiproliferative activities against various cancer cell lines, suggesting potential in drug development (Kiss et al., 2019).

Methodological Innovations

  • Cycloaddition Reactions : The study on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, creating 1,4-substituted [1,2,3]-triazoles, indicates a relevant methodology for functionalizing compounds with azido groups, which could be applicable to the synthesis and modification of the target compound (Tornøe et al., 2002).

Potential Sensing and Material Applications

  • Fluorescence Sensing : A study on the synthesis of 4-hydroxyindole fused isocoumarin derivatives and their application in fluorescence "Turn-off" sensing of Cu(II) and Fe(III) ions showcases the versatility of indole derivatives in sensor development. This could hint at possible applications of the target compound in the creation of new sensing materials (Pathak et al., 2015).

properties

IUPAC Name

2-(2-azidoethyl)-7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-17-10-12-5-3-2-4-11(12)8-16(9-12)7-6-14-15-13/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTZWFKIOBSUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCCC1CN(C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-azidoethyl)-3a-(methoxymethyl)octahydro-1H-isoindole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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